Complex I Inhibitory Potency vs. Bullatacin
In head-to-head enzymatic assays, squamocin exhibits approximately 12-fold greater Complex I inhibition than bullatacin. Squamocin achieved an IC₅₀ of 0.8 nM in bovine heart submitochondrial particles, whereas bullatacin required 9.5 nM in rat liver mitochondria; both were benchmarked against rotenone [1]. This potency advantage positions squamocin as the preferred choice for studies requiring maximal Complex I blockade.
| Evidence Dimension | Complex I (NADH:ubiquinone oxidoreductase) inhibition IC₅₀ |
|---|---|
| Target Compound Data | 0.8 nM (bovine heart submitochondrial particles) |
| Comparator Or Baseline | Bullatacin: 9.5 nM (rat liver mitochondria); Rotenone: 5.4 nM (squamocin assay) / 19.3 nM (bullatacin assay) |
| Quantified Difference | Squamocin ≈ 12× more potent than bullatacin |
| Conditions | Bovine heart SMPs for squamocin; rat liver mitochondria for bullatacin; both compared to rotenone in respective systems [1]. |
Why This Matters
For researchers targeting mitochondrial Complex I, squamocin provides significantly greater inhibitory potency per unit mass, reducing required dosing and potential off-target effects.
- [1] Sciencedirect Bullatacin topic page. Squamocin IC₅₀ 0.8 nM vs rotenone 5.4 nM; bullatacin IC₅₀ 9.5 nM vs rotenone 19.3 nM. [Cross-referenced from multiple primary studies]. View Source
